tert-Butyl 1-(2-methoxy-2-oxoethyl)-6-azaspiro[2.5]octane-6-carboxylate
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Overview
Description
tert-Butyl 1-(2-methoxy-2-oxoethyl)-6-azaspiro[25]octane-6-carboxylate is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-(2-methoxy-2-oxoethyl)-6-azaspiro[25]octane-6-carboxylate typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these reactions include bases like sodium hydride, solvents like tetrahydrofuran, and protecting groups like tert-butyl dimethylsilyl chloride .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-(2-methoxy-2-oxoethyl)-6-azaspiro[2.5]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The tert-butyl ester can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and hydrolyzing agents like hydrochloric acid. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent side reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound. These products can be further utilized in various synthetic applications.
Scientific Research Applications
tert-Butyl 1-(2-methoxy-2-oxoethyl)-6-azaspiro[2.5]octane-6-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the interactions of spirocyclic compounds with biological targets.
Mechanism of Action
The mechanism of action of tert-Butyl 1-(2-methoxy-2-oxoethyl)-6-azaspiro[2.5]octane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic esters and amides, such as:
- tert-Butyl 1-(2-methoxy-2-oxoethyl)isoindoline-2-carboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate .
Uniqueness
The uniqueness of tert-Butyl 1-(2-methoxy-2-oxoethyl)-6-azaspiro[2.5]octane-6-carboxylate lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with molecular targets, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C15H25NO4 |
---|---|
Molecular Weight |
283.36 g/mol |
IUPAC Name |
tert-butyl 2-(2-methoxy-2-oxoethyl)-6-azaspiro[2.5]octane-6-carboxylate |
InChI |
InChI=1S/C15H25NO4/c1-14(2,3)20-13(18)16-7-5-15(6-8-16)10-11(15)9-12(17)19-4/h11H,5-10H2,1-4H3 |
InChI Key |
BJRWYQUQHTUIHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC2CC(=O)OC |
Origin of Product |
United States |
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